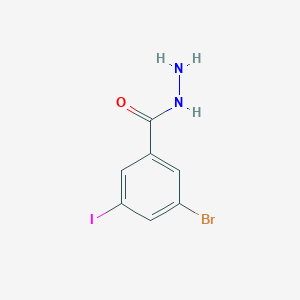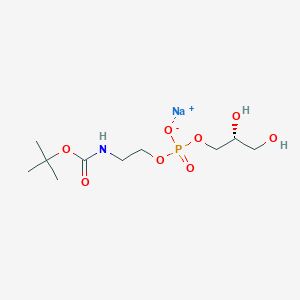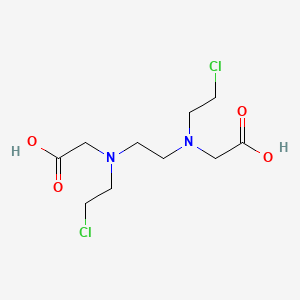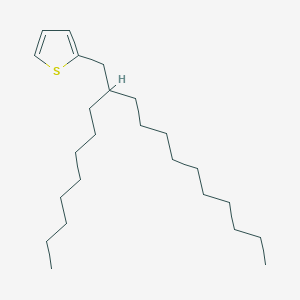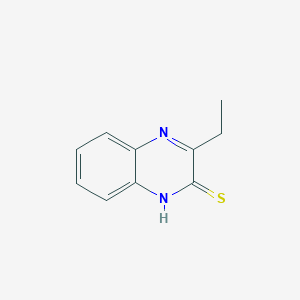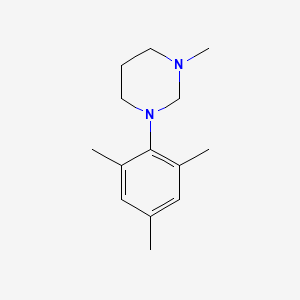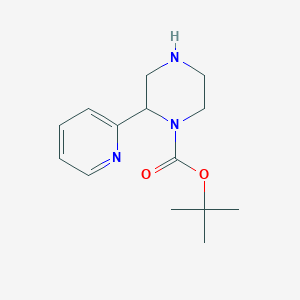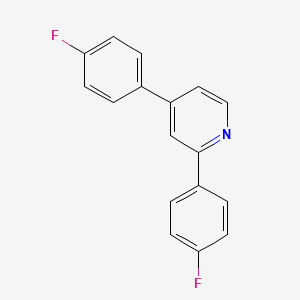![molecular formula C13H14N2 B13118825 4-Propyl-[2,2']bipyridinyl CAS No. 871798-96-8](/img/structure/B13118825.png)
4-Propyl-[2,2']bipyridinyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-[2,2’]bipyridinyl is an organic compound belonging to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The propyl group attached to the fourth position of one of the pyridine rings distinguishes 4-Propyl-[2,2’]bipyridinyl from other bipyridine derivatives
Méthodes De Préparation
The synthesis of 4-Propyl-[2,2’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under an inert atmosphere with appropriate solvents and reaction conditions to ensure high yields and purity.
Industrial production methods may involve similar coupling reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
4-Propyl-[2,2’]bipyridinyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridinium salts.
Reduction: Reduction reactions can convert the bipyridine rings into dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Propyl-[2,2’]bipyridinyl has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Propyl-[2,2’]bipyridinyl primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers . These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The specific molecular targets and pathways depend on the metal ion and the reaction conditions.
Comparaison Avec Des Composés Similaires
4-Propyl-[2,2’]bipyridinyl can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture and industry.
3,3’-Bipyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 4-Propyl-[2,2’]bipyridinyl lies in its propyl group, which can influence the electronic properties and steric effects of the compound, potentially leading to different reactivity and applications compared to other bipyridine derivatives .
Propriétés
Numéro CAS |
871798-96-8 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
4-propyl-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C13H14N2/c1-2-5-11-7-9-15-13(10-11)12-6-3-4-8-14-12/h3-4,6-10H,2,5H2,1H3 |
Clé InChI |
BOKUNGNYSXLIJH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

